Octyl |A-D-Lactoside

Overview

Description

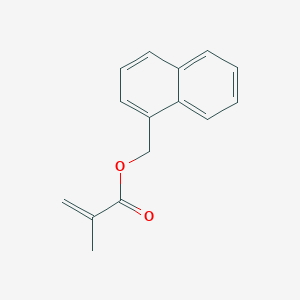

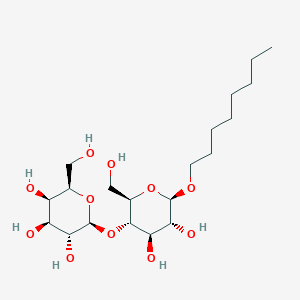

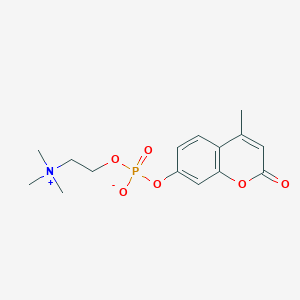

Octyl |A-D-Lactoside (OAL) is a synthetic glycolipid molecule composed of an octyl group linked to a D-lactose sugar. It has been widely used in scientific research as a model membrane-binding molecule due to its ability to interact with various cell types and its ability to penetrate through the cell membrane. OAL is also used in biochemical and physiological studies to study the effects of membrane-binding molecules on cell physiology.

Scientific Research Applications

Glycolipidomic Profiling : Octyl β-D-Lactoside derivatives have been used in glycolipidomic profiling, particularly for immune modulating bacterial-derived glycans. A notable example is the synthesis of cholesteryl-α-D-lactoside using a stable β-lactosyl iodide (Ryan A. Davis, J. Fettinger, & J. Gervay-Hague, 2015).

Pharmaceutical and Biotechnology Applications : Cellulase-mediated transglycosylation and condensation reactions have been utilized to synthesize various alkyl β-lactosides and their analogs. These compounds have potential applications in the pharmaceutical and biotechnology industries (N. Yasutake et al., 2004).

Enzyme Inhibition Studies : Derivatives of Octyl β-D-Lactoside have been investigated for their inhibitory activity against enzymes like human β-galactosidase, with implications for therapeutic applications (S. Ogawa, Y. Matsunaga, & Yoshiyuki Suzuki, 2002).

Biosynthesis of Glycolipids : Studies show that human melanoma and Chinese hamster ovary cells can convert n-alkyl-β-glucosides into structural analogs of ganglioside GM3, with Octyl β-D-glucoside being particularly effective. This has implications in the study of cell surface glycolipids and their roles in cellular processes (A. Pörtner et al., 1996).

Functional Food and Cosmetics Applications : The antioxidant activity and water solubility of β-carotene loaded in certain derivatives of Octyl β-D-Lactoside have been found to be enhanced, making them suitable for use in functional foods and cosmetics (Wenjiao Ge et al., 2015).

Mechanism of Action

Target of Action

Octyl A-D-Lactoside, also known as Octyl β-D-Lactoside, is primarily used in the solubilization of membrane-bound proteins . These proteins are the primary targets of Octyl A-D-Lactoside. Membrane-bound proteins play a crucial role in various biological processes, including signal transduction, transport of molecules across the membrane, and cell adhesion .

Mode of Action

Octyl A-D-Lactoside acts as a nonionic detergent, interacting with membrane-bound proteins to solubilize them . This interaction likely involves the hydrophobic tail of the Octyl A-D-Lactoside molecule inserting into the lipid bilayer of the membrane, while the hydrophilic head group interacts with the aqueous environment. This disrupts the lipid-lipid interactions in the membrane, allowing the proteins to be solubilized and extracted .

Biochemical Pathways

For instance, it could impact signal transduction pathways if it solubilizes a receptor protein, or transport pathways if it solubilizes a transport protein .

Result of Action

The primary result of Octyl A-D-Lactoside’s action is the solubilization of membrane-bound proteins . This can have various molecular and cellular effects, depending on the specific proteins involved. For example, if a receptor protein is solubilized, this could potentially disrupt a signal transduction pathway. If a transport protein is solubilized, this could potentially disrupt the transport of molecules across the membrane .

Action Environment

The action of Octyl A-D-Lactoside can be influenced by various environmental factors. For example, the presence of other lipids or detergents could potentially affect its ability to solubilize membrane-bound proteins. Additionally, factors such as pH and temperature could potentially affect its solubility and therefore its efficacy . The stability of Octyl A-D-Lactoside could also be affected by environmental factors such as light, heat, and humidity .

Biochemical Analysis

Biochemical Properties

Octyl beta-D-Lactoside plays a significant role in biochemical reactions, particularly in the solubilization of membrane-bound proteins . It interacts with various enzymes and proteins, aiding in their extraction from the cell membrane . The nature of these interactions is primarily hydrophobic, allowing Octyl beta-D-Lactoside to integrate into the lipid bilayer and disrupt the interactions between the proteins and lipids .

Cellular Effects

The effects of Octyl beta-D-Lactoside on cells are primarily related to its role in the solubilization of membrane-bound proteins . By disrupting the lipid-protein interactions in the cell membrane, it influences cell function, potentially impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The mechanism of action of Octyl beta-D-Lactoside involves its integration into the lipid bilayer of the cell membrane . Its hydrophobic nature allows it to disrupt the interactions between lipids and proteins, leading to the solubilization of membrane-bound proteins . This process does not involve enzyme inhibition or activation but does result in changes in protein localization and potentially gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Octyl beta-D-Lactoside demonstrates good stability. For instance, lipid vesicles containing Octyl beta-D-Lactoside at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage

Metabolic Pathways

Given its role in the solubilization of membrane-bound proteins, it may interact with enzymes or cofactors involved in lipid metabolism .

Transport and Distribution

Octyl beta-D-Lactoside is likely transported and distributed within cells and tissues via its integration into the lipid bilayer of cell membranes . It may interact with transporters or binding proteins, and its hydrophobic nature could influence its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of Octyl beta-D-Lactoside is likely associated with the cell membrane due to its role in solubilizing membrane-bound proteins

properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13+,14+,15-,16-,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASIZQYHVMQQKI-YAIANMIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432097 | |

| Record name | Octyl |A-D-Lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74513-17-0 | |

| Record name | Octyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74513-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl |A-D-Lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

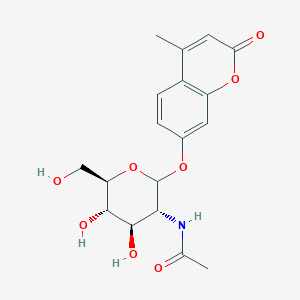

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)